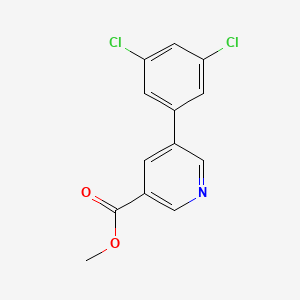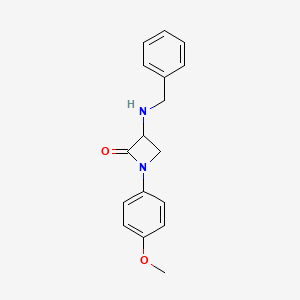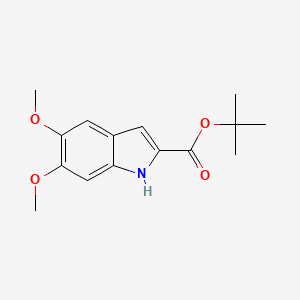
3-Bromo-2-(pyridin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(pyridin-2-yl)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a bromine atom at the third position and a pyridin-2-yl group at the second position of the indole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pyridin-2-yl)-1H-indole typically involves the bromination of 2-(pyridin-2-yl)-1H-indole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under mild conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the third position of the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in optimizing the reaction parameters, such as temperature, solvent, and reaction time, to achieve higher efficiency and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, amino, or thio derivatives.
Coupling Products: Biaryl compounds with various functional groups.
Oxidation and Reduction Products: Various oxidized or reduced forms of the indole ring.
Applications De Recherche Scientifique
3-Bromo-2-(pyridin-2-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is used as a probe in biochemical assays to study cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(pyridin-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the pyridin-2-yl group play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)-1H-indole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-2-(pyridin-2-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-Iodo-2-(pyridin-2-yl)-1H-indole: Contains an iodine atom, which can lead to different reactivity patterns due to the larger atomic size and different electronic properties.
Uniqueness: 3-Bromo-2-(pyridin-2-yl)-1H-indole is unique due to the presence of the bromine atom, which makes it highly versatile in various chemical reactions, particularly in cross-coupling and substitution reactions. Its structural features also contribute to its potential as a pharmacophore in drug discovery.
Propriétés
Formule moléculaire |
C13H9BrN2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
3-bromo-2-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H9BrN2/c14-12-9-5-1-2-6-10(9)16-13(12)11-7-3-4-8-15-11/h1-8,16H |
Clé InChI |
XLXMYUBGJOJCTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
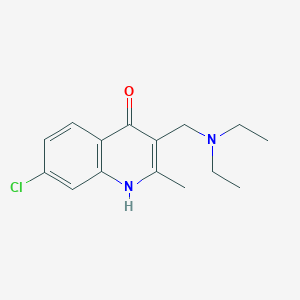

![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
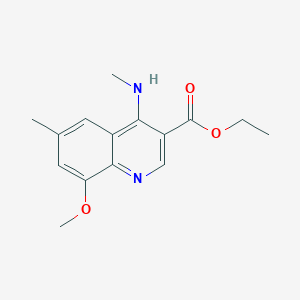


![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)
